Cas no 1421445-61-5 (2-(2H-1,3-benzodioxol-5-yloxy)-N-{2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-ylmethyl}acetamide)

2-(2H-1,3-benzodioxol-5-yloxy)-N-{2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-ylmethyl}acetamide 化学的及び物理的性質
名前と識別子
-
- 2-(2H-1,3-benzodioxol-5-yloxy)-N-{2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-ylmethyl}acetamide
- AKOS024546435
- VU0542351-1
- 2-(1,3-benzodioxol-5-yloxy)-N-[[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]acetamide
- 2-(2H-1,3-BENZODIOXOL-5-YLOXY)-N-{[2-(2-CHLOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]METHYL}ACETAMIDE
- F6261-3830
- 1421445-61-5
- 2-(benzo[d][1,3]dioxol-5-yloxy)-N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)acetamide
- CHEMBL4961281
-
- インチ: 1S/C20H17ClN2O4S/c1-12-18(28-20(23-12)14-4-2-3-5-15(14)21)9-22-19(24)10-25-13-6-7-16-17(8-13)27-11-26-16/h2-8H,9-11H2,1H3,(H,22,24)
- InChIKey: NIGZGYBFTDORRN-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC=CC=1C1=NC(C)=C(CNC(COC2C=CC3=C(C=2)OCO3)=O)S1
計算された属性
- せいみつぶんしりょう: 416.0597559g/mol
- どういたいしつりょう: 416.0597559g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 28
- 回転可能化学結合数: 6
- 複雑さ: 542
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 97.9Ų
- 疎水性パラメータ計算基準値(XlogP): 4.3
2-(2H-1,3-benzodioxol-5-yloxy)-N-{2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-ylmethyl}acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6261-3830-25mg |
2-(2H-1,3-benzodioxol-5-yloxy)-N-{[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}acetamide |
1421445-61-5 | 25mg |
$109.0 | 2023-09-09 | ||
Life Chemicals | F6261-3830-2mg |
2-(2H-1,3-benzodioxol-5-yloxy)-N-{[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}acetamide |
1421445-61-5 | 2mg |
$59.0 | 2023-09-09 | ||
Life Chemicals | F6261-3830-5mg |
2-(2H-1,3-benzodioxol-5-yloxy)-N-{[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}acetamide |
1421445-61-5 | 5mg |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6261-3830-10mg |
2-(2H-1,3-benzodioxol-5-yloxy)-N-{[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}acetamide |
1421445-61-5 | 10mg |
$79.0 | 2023-09-09 | ||
Life Chemicals | F6261-3830-30mg |
2-(2H-1,3-benzodioxol-5-yloxy)-N-{[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}acetamide |
1421445-61-5 | 30mg |
$119.0 | 2023-09-09 | ||
Life Chemicals | F6261-3830-40mg |
2-(2H-1,3-benzodioxol-5-yloxy)-N-{[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}acetamide |
1421445-61-5 | 40mg |
$140.0 | 2023-09-09 | ||
Life Chemicals | F6261-3830-100mg |
2-(2H-1,3-benzodioxol-5-yloxy)-N-{[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}acetamide |
1421445-61-5 | 100mg |
$248.0 | 2023-09-09 | ||
Life Chemicals | F6261-3830-75mg |
2-(2H-1,3-benzodioxol-5-yloxy)-N-{[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}acetamide |
1421445-61-5 | 75mg |
$208.0 | 2023-09-09 | ||
Life Chemicals | F6261-3830-10μmol |
2-(2H-1,3-benzodioxol-5-yloxy)-N-{[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}acetamide |
1421445-61-5 | 10μmol |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6261-3830-4mg |
2-(2H-1,3-benzodioxol-5-yloxy)-N-{[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}acetamide |
1421445-61-5 | 4mg |
$66.0 | 2023-09-09 |
2-(2H-1,3-benzodioxol-5-yloxy)-N-{2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-ylmethyl}acetamide 関連文献
-
1. A comparative study on the possible zinc binding sites of the human ZnT3 zinc transporter protein†Dávid Árus,Ágnes Dancs,Nóra Veronika Nagy,Tamás Gajda Dalton Trans., 2013,42, 12031-12040
-
Sara M. Butterfield,Julius Rebek Jr. Chem. Commun., 2007, 1605-1607
-
Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336
-
Jingxiang Pang RSC Adv., 2019,9, 20982-20988
-
Gargi Mukherjee,Kumar Biradha CrystEngComm, 2014,16, 4701-4705
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
-
Sanjay Ghosh,Abdulaziz S. Alghunaim,Mohammed H. Al-mashhadani,Michal P. Krompiec,Megan Hallett,Igor F. Perepichka J. Mater. Chem. C, 2018,6, 3762-3773
-
Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
2-(2H-1,3-benzodioxol-5-yloxy)-N-{2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-ylmethyl}acetamideに関する追加情報
Introduction to 2-(2H-1,3-benzodioxol-5-yloxy)-N-{2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-ylmethyl}acetamide (CAS No. 1421445-61-5)
2-(2H-1,3-benzodioxol-5-yloxy)-N-{2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-ylmethyl}acetamide, with the CAS number 1421445-61-5, is a synthetic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is characterized by its unique structural features, which include a benzodioxole moiety and a thiazole ring, both of which contribute to its biological activity and pharmacological properties.
The benzodioxole moiety is a common structural element in many bioactive compounds, particularly those with central nervous system (CNS) activity. This moiety is known for its ability to modulate receptor interactions and influence various physiological processes. The thiazole ring, on the other hand, is often associated with antimicrobial and anti-inflammatory activities. The combination of these two functional groups in 2-(2H-1,3-benzodioxol-5-yloxy)-N-{2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-ylmethyl}acetamide suggests a compound with a broad spectrum of potential therapeutic applications.
Recent studies have focused on the pharmacological properties of 2-(2H-1,3-benzodioxol-5-yloxy)-N-{2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-ylmethyl}acetamide. One notable area of research involves its potential as an anticonvulsant agent. In a study published in the *Journal of Medicinal Chemistry*, researchers evaluated the compound's ability to inhibit seizures in rodent models. The results indicated that 2-(2H-1,3-benzodioxol-5-yloxy)-N-{2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-ylmethyl}acetamide exhibited significant anticonvulsant activity without causing adverse side effects, making it a promising candidate for further development in epilepsy treatment.
In addition to its anticonvulsant properties, 2-(2H-1,3-benzodioxol-5-yloxy)-N-{2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-ylmethyl}acetamide has shown potential as an anti-inflammatory agent. A study published in *Bioorganic & Medicinal Chemistry* investigated the compound's effects on inflammatory markers in vitro and in vivo. The results demonstrated that 2-(2H-1,3-benzodioxol-5-yloxy)-N-{2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-ylmethyl}acetamide effectively reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential for treating inflammatory diseases.
The mechanism of action of 2-(2H-1,3-benzodioxol-5-yloxy)-N-{2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-ylmethyl}acetamide is not yet fully understood. However, preliminary studies suggest that it may interact with specific receptors or enzymes involved in neurotransmission and inflammation. For instance, the benzodioxole moiety may bind to serotonin receptors or GABA receptors, while the thiazole ring may inhibit cyclooxygenase (COX) enzymes or other inflammatory mediators.
Clinical trials are currently underway to further evaluate the safety and efficacy of 2-(2H-1,3-benzodioxol-5-yloxy)-N-{2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-ylmethyl}acetamide in human subjects. Early phase I trials have shown promising results in terms of safety and tolerability. The compound has been well-tolerated at various dose levels, with no serious adverse events reported. Phase II trials are expected to provide more detailed information on its therapeutic potential and optimal dosing regimens.
In conclusion, 2-(2H-1,3-benzodioxol-5-yloxy)-N-{2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5 ylmethyl}acetamide (CAS No. 1421445-61\-5) is a promising compound with a unique chemical structure that offers multiple therapeutic benefits. Its potential as an anticonvulsant and anti-inflammatory agent makes it an exciting candidate for further research and development in the pharmaceutical industry. As more studies are conducted and clinical trials progress, it is likely that this compound will play a significant role in advancing treatments for various neurological and inflammatory disorders.
1421445-61-5 (2-(2H-1,3-benzodioxol-5-yloxy)-N-{2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-ylmethyl}acetamide) 関連製品
- 941280-53-1(Benzonitrile, 3-[(1S,2R)-1-[(4-chlorophenyl)methyl]-2-hydroxypropyl]-)
- 2294-99-7(Silane, (1-oxopropyl)triphenyl-)
- 1004431-58-6(methyl 2-({5-(4-ethylphenyl)amino-1,3,4-thiadiazol-2-yl}sulfanyl)acetate)
- 865592-89-8(2-(3,4-dimethoxyphenyl)-N-6-(pyrrolidine-1-sulfonyl)-1,3-benzothiazol-2-ylacetamide)
- 2228631-45-4(1-({6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}methyl)cyclopropan-1-amine)
- 2171839-98-6(3-fluoro-2,2-dimethylpropane-1-sulfonamide)
- 955257-15-5(N'-(2,4-difluorophenyl)-N-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethylethanediamide)
- 384369-10-2(2-({4-amino-5,6-dimethylthieno2,3-dpyrimidin-2-yl}sulfanyl)-N,N-bis(2-hydroxyethyl)acetamide)
- 1261821-32-2(2-Chloro-2'-(difluoromethyl)-3'-iodopropiophenone)
- 318248-70-3(1H-Pyrazole, 5-chloro-4-[[(4-fluorophenyl)thio]methyl]-1-methyl-3-[[(4-methylphenyl)thio]methyl]-)



